3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Descripción general

Descripción

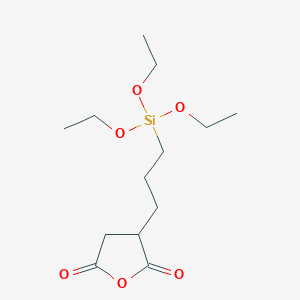

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- is a chemical compound with the molecular formula C13H24O6Si and a molecular weight of 304.41 g/mol . It is also known by other names such as 3-(triethoxysilylpropyl)oxolane-2,5-dione and triethoxysilylpropyl succinic anhydride . This compound is typically a colorless to light yellow or light orange clear liquid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- involves the reaction of maleic anhydride with 3-(triethoxysilyl)propylamine . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction, as the compound is sensitive to hydrolysis . The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity . The product is then purified through distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form 3-(triethoxysilyl)propylsuccinic acid.

Substitution: It can undergo nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.

Polymerization: The compound can be used as a monomer in polymerization reactions to form silane-modified polymers.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Polymerization: Catalysts such as tin or titanium compounds under controlled temperature and pressure.

Major Products Formed

Hydrolysis: 3-(triethoxysilyl)propylsuccinic acid.

Substitution: Various substituted succinic anhydrides depending on the nucleophile used.

Polymerization: Silane-modified polymers with applications in adhesives and sealants.

Aplicaciones Científicas De Investigación

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- involves its ability to form stable covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds . This property makes it an excellent coupling agent for surface modification and adhesion .

Comparación Con Compuestos Similares

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- can be compared with other similar compounds such as:

3-(triethoxysilyl)propylsuccinic anhydride: Similar in structure but lacks the furan ring, making it less reactive in certain applications.

3-(trimethoxysilyl)propylsuccinic anhydride: Similar but with methoxy groups instead of ethoxy groups, affecting its hydrolysis rate and reactivity.

3-(triethoxysilyl)propylmaleic anhydride: Contains a maleic anhydride group instead of a succinic anhydride group, leading to different reactivity and applications.

The uniqueness of 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- lies in its combination of the furan ring and the triethoxysilyl group, providing a balance of reactivity and stability for various applications .

Actividad Biológica

3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA) is a silane coupling agent that has garnered attention for its potential applications in various fields, including biosensing and surface modification. This article provides a detailed overview of its biological activity, focusing on its biochemical interactions, immobilization capabilities, and implications for biosensor development.

TESPSA features a triethoxysilyl group that facilitates its attachment to silica surfaces, while the succinic anhydride moiety allows for the covalent binding of amino-terminated molecules through a ring-opening reaction, forming stable amide bonds. This chemical behavior is crucial for creating functionalized surfaces that can interact specifically with biological molecules.

1. Surface Functionalization

TESPSA has been utilized for the functionalization of glass surfaces in biosensor applications. A study demonstrated that antibodies immobilized via TESPSA maintained their specificity for target analytes, indicating that the silane effectively reduces nonspecific binding while promoting specific interactions necessary for biosensing technologies .

2. Biosensor Development

The ability to immobilize biomolecules on surfaces is vital for the development of biosensors. TESPSA's succinic anhydride groups react readily with amines present on proteins and nucleic acids, enabling the creation of highly specific biosensors. For instance, fluorescence microscopy studies confirmed that antibodies attached using TESPSA retained their functional properties without requiring additional passivation steps .

Case Study 1: Antibody Immobilization

In a proof-of-concept study, researchers utilized TESPSA to immobilize antibodies on glass slides. The results showed that the immobilized antibodies successfully bound to their fluorescently labeled targets, demonstrating the effectiveness of TESPSA in maintaining antibody functionality post-immobilization. The study highlighted that no significant loss of specificity occurred during the immobilization process .

Case Study 2: Aptamer-Decorated Nanoparticles

Another study explored the use of TESPSA in stabilizing nanoparticles decorated with aptamers targeting specific cell types. The incorporation of TESPSA improved the colloidal stability of these nanoparticles, which are designed for targeted drug delivery and imaging applications in cancer therapy. The research indicated that TESPSA could enhance the interaction between nanoparticles and biological targets, thereby improving therapeutic efficacy .

Comparative Analysis

The following table summarizes key findings related to TESPSA's biological activity compared to other silane coupling agents:

| Silane Coupling Agent | Functional Group | Application | Key Finding |

|---|---|---|---|

| This compound (TESPSA) | Succinic anhydride | Biosensor surface functionalization | Maintains antibody specificity; enhances binding |

| 3-Aminopropyltriethoxysilane (APTES) | Amino group | General surface modification | Promotes adhesion but less specific than TESPSA |

| Vinyltriethoxysilane (VTES) | Vinyl group | Polymer adhesion | Effective but may lead to increased nonspecific binding |

Propiedades

IUPAC Name |

3-(3-triethoxysilylpropyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6Si/c1-4-16-20(17-5-2,18-6-3)9-7-8-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMUOPCQNLBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869120 | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild odor; | |

| Record name | 3-(Triethoxysilyl)propylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93642-68-3 | |

| Record name | Triethoxysilylpropylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93642-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-(3-(triethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093642683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.